3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine-4,6-dithione
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Overview
Description
3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine-4,6-dithione is a heterocyclic compound that features a unique fusion of pyrazole and thiazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine-4,6-dithione typically involves the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system. This is followed by dehydration and dehydrogenation of the resulting cycloadduct . The reactions can proceed under heating in ethanol or under acid/base catalysis conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes for better efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine-4,6-dithione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine-4,6-dithione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine-4,6-dithione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of topoisomerase II alpha, which is involved in DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fused heterocycles such as:
- Pyrazolo[3,4-d]thiazoles
- Pyrazolo[4,3-d]thiazoles
- Pyrazolo[4,3-b][1,4]thiazines
- Pyrazolo[3,4-b][1,4]-thiazines
Uniqueness
What sets 3-Hydroxy-2-methyl-2,7-dihydropyrazolo(3,4-d)(1,3)thiazine-4,6-dithione apart is its specific fusion of pyrazole and thiazine rings, which imparts unique chemical and biological properties. This compound’s structure allows for diverse chemical modifications, making it a versatile scaffold for developing new molecules with potential therapeutic applications .
Properties
CAS No. |
68640-86-8 |
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Molecular Formula |
C6H5N3OS3 |
Molecular Weight |
231.3 g/mol |
IUPAC Name |
2-methyl-4,6-bis(sulfanylidene)-1,7-dihydropyrazolo[3,4-d][1,3]thiazin-3-one |
InChI |
InChI=1S/C6H5N3OS3/c1-9-4(10)2-3(8-9)7-6(12)13-5(2)11/h8H,1H3,(H,7,12) |
InChI Key |
HSVDTJMOAYMFJI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(N1)NC(=S)SC2=S |
Origin of Product |
United States |
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